3-Nitrophenylguanidine Nitrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
nitric acid;2-(3-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYPCNNGNGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618266 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142992-99-2 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrophenylguanidine Nitrate (CAS 142992-99-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Nitrophenylguanidine Nitrate. The information is intended to support research and development activities in medicinal chemistry and drug discovery, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics.
Core Properties
This compound is a chemical intermediate, appearing as a light orange to light tan or off-white solid.[1] It is primarily utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 142992-99-2 | [1][2][3] |
| Alternate CAS Number | 24067-13-8 | [4] |
| Molecular Formula | C₇H₉N₅O₅ | [1] |
| Molecular Weight | 243.18 g/mol | [1][2][3] |
| Appearance | Light orange to light tan solid; Off-white solid | [1] |
| Melting Point | 218-221 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [1] |
Chemical Structure and Identifiers
-
IUPAC Name: N-(3-nitrophenyl)guanidine;nitric acid
-
Synonyms: N-(3-Nitrophenyl)guanidine Mononitrate, 1-(3-nitrophenyl)guanidine nitrate[1][2]
-
InChI: InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4)
-
SMILES: C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=N)N.C(=O)(O)[O-]
Synthesis and Experimental Protocols
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to kinase inhibitors such as Imatinib.[5] The synthesis generally involves the reaction of a substituted aniline with a source of guanidine.
Representative Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on analogous procedures for the synthesis of substituted guanidines. This protocol is provided for informational purposes and should be adapted and optimized by qualified personnel.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Nitroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Nitric Acid (65-70%)
-
Water
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline and a 50% aqueous solution of cyanamide in water.
-
Acid Addition: While stirring, slowly add concentrated nitric acid to the mixture. The addition should be done cautiously to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors.[1] These compounds are of significant interest in oncology for their potential to act as antitumor agents.
Role as a Precursor to Kinase Inhibitors
This compound serves as a key building block for the synthesis of N-thiazolpyrimidinyl-N-phenylamines, a class of compounds that have been investigated as specific cyclin-dependent kinase inhibitors.[1] The guanidine moiety of the molecule is reactive and allows for the construction of more complex heterocyclic systems.
Caption: General pathway to kinase inhibitors.
Experimental Protocols for Biological Evaluation
Given that this compound is an intermediate, it is not typically evaluated for direct biological activity. However, the final compounds synthesized from it are potent kinase inhibitors and are assessed using various biochemical and cellular assays. The following is a general protocol for a widely used kinase assay.
General Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Experimental Workflow:
Caption: Workflow for ADP-Glo™ Kinase Assay.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and test compound dilutions in the appropriate kinase buffer.
-
Set up Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).
-
Incubate: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Related Compounds: Guanidine nitrate is an oxidizer and can intensify fire. It is also harmful if swallowed and causes serious eye irritation.[6] Nitro compounds can be flammable solids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is hygroscopic, storage under an inert atmosphere is recommended.[1]
Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety manual. Users should consult relevant safety data sheets for the reagents used and perform a thorough risk assessment before conducting any experimental work.
References
An In-depth Technical Guide to the Physical Properties of 3-Nitrophenylguanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophenylguanidine Nitrate, a compound of interest in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data and methodologies to support further investigation and application of this compound.
Core Physical Properties
This compound is an organic compound that presents as a solid at room temperature. Its chemical structure, characterized by the presence of a nitrophenyl group attached to a guanidine core and paired with a nitrate salt, dictates its distinct physical characteristics.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₅O₅ | [1] |
| Molecular Weight | 243.18 g/mol | [2] |
| Melting Point | 218-221 °C | [1] |
| Appearance | Light Orange to Light Tan Solid / Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. The sample is positioned adjacent to the temperature sensor to ensure accurate measurement.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.[3][4][5][6]
Solubility Assessment
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The solubility of this compound has been qualitatively described as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol. A quantitative determination can be achieved through the following method.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO or Methanol) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is carefully separated from the excess solid by centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter).
-
Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The measured concentration represents the solubility of the compound in the specific solvent at that temperature.[7][8]
Structure-Property Relationship
The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates this relationship.
Caption: Relationship between the molecular structure and physical properties of this compound.
References
- 1. This compound CAS#: 142992-99-2 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Solubility of 3-Nitrophenylguanidine Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Nitrophenylguanidine Nitrate in organic solvents. Due to a scarcity of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, offering insights based on the solubility of structurally related compounds, and providing a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.
Introduction
This compound is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. The polarity introduced by the nitro group and the guanidine nitrate moiety suggests a nuanced solubility profile, with expected miscibility in polar solvents.
Currently, the available literature provides limited quantitative solubility data for this compound. Chemical suppliers note its slight solubility in dimethyl sulfoxide (DMSO) and methanol[1][2]. This guide aims to consolidate this information and provide a practical framework for researchers to conduct their own solubility assessments.
Physicochemical Properties and Qualitative Solubility
A summary of the key physicochemical properties and the reported qualitative solubility of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅O₅ | [1] |
| Molecular Weight | 243.18 g/mol | [3] |
| Melting Point | 218-221 °C | [1][2] |
| Appearance | Light Orange to Light Tan Solid | [1][2] |
| Solubility in DMSO | Slightly soluble | [1][2] |
| Solubility in Methanol | Slightly soluble | [1][2] |
Comparative Solubility Data of Guanidine Nitrate
To provide a frame of reference, Table 2 presents quantitative solubility data for the related compound, guanidine nitrate, in several organic solvents. This data, obtained through the gravimetric method, can offer researchers an initial estimate for solvent screening[4].
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.0458 |
| 288.15 | 0.0632 | |
| 298.15 | 0.0856 | |
| 308.15 | 0.1145 | |
| 318.15 | 0.1512 | |
| Ethanol | 278.15 | 0.0152 |
| 288.15 | 0.0208 | |
| 298.15 | 0.0283 | |
| 308.15 | 0.0385 | |
| 318.15 | 0.0521 | |
| n-Propanol | 278.15 | 0.0068 |
| 288.15 | 0.0093 | |
| 298.15 | 0.0127 | |
| 308.15 | 0.0172 | |
| 318.15 | 0.0232 | |
| Acetone | 278.15 | 0.0011 |
| 288.15 | 0.0015 | |
| 298.15 | 0.0021 | |
| 308.15 | 0.0029 | |
| 318.15 | 0.0040 |
Data adapted from a study on the solubility of guanidine nitrate[4].
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent[4].
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic water bath with temperature control (± 0.1 K)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Temperature sensor
-
Syringe with a filter (pore size appropriate to prevent passage of solid)
-
Pre-weighed vials
4.2. Experimental Procedure
-
Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and ensure the system reaches equilibrium. The time to reach equilibrium should be determined experimentally but is typically several hours.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.
-
Mass Determination: Transfer the collected sample into a pre-weighed vial and record the total mass of the vial and the saturated solution.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Mass Measurement: Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
4.3. Data Validation
To ensure the accuracy of the results, it is recommended to repeat the measurement at each temperature at least three times and report the average value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
Caption: Gravimetric Method Workflow for Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Role of 3-Nitrophenylguanidine Nitrate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of 3-Nitrophenylguanidine Nitrate in organic synthesis. The document details its primary role as a guanidinylating reagent in the construction of complex molecules and explores the potential catalytic activity of the guanidine functional group.
Core Application: Reagent in Heterocyclic Synthesis
This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its primary function is to introduce a guanidine moiety, which can then undergo cyclization reactions to form rings. A prominent example of its application is in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceutically active compounds.
1.1. Synthesis of Pyrimidine Derivatives: A Case Study in Imatinib Intermediate Synthesis
A structurally similar compound, 2-methyl-5-nitrophenylguanidine nitrate, is utilized in the synthesis of an intermediate for the anticancer drug Imatinib. The reaction mechanism and protocol are directly analogous to how this compound would be used. The process involves the condensation of the guanidine derivative with a β-ketoenamine.
Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine [1]
This protocol describes the synthesis of a key intermediate for Imatinib, which is analogous to reactions involving this compound.
-
Materials:
-
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g)
-
2-methyl-5-nitrophenylguanidine nitrate (77.16 g)
-
Ethanol (300 ml)
-
Potassium hydroxide (KOH) (19.44 g)
-
Isopropanol (50 ml)
-
Water
-
-
Procedure:
-
Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in ethanol in a three-necked flask with stirring until complete dissolution.
-
Add 2-methyl-5-nitrophenylguanidine nitrate to the solution.
-
Add potassium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture by suction and wash the filter cake with isopropanol.
-
Wash the filter cake with water until the filtrate is neutral and colorless.
-
Dry the resulting solid to obtain the product.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Product Yield (%) | Product Appearance |
| 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | 2-methyl-5-nitrophenylguanidine nitrate | KOH | Ethanol | 18 | 86.87 | Yellow-white solid |
Logical Workflow for Pyrimidine Synthesis:
Mechanism of Action: Guanidinylation in Pyrimidine Formation
In the synthesis of pyrimidines, this compound acts as a nucleophile. The reaction proceeds through a condensation mechanism followed by cyclization.
Signaling Pathway of Pyrimidine Ring Formation:
Potential Catalytic Role of the Guanidine Moiety
While primarily used as a reagent, the guanidine functional group within 3-nitrophenylguanidine possesses the characteristics of an organocatalyst. Guanidines are strong organic bases and their protonated forms, guanidinium ions, are effective hydrogen bond donors. This dual functionality allows them to catalyze a variety of organic reactions, including the Henry (nitroaldol) and Michael addition reactions.
3.1. General Mechanism of Guanidine Catalysis
In a typical catalytic cycle, the guanidine base deprotonates a pronucleophile, forming a nucleophile and a protonated guanidinium ion. The guanidinium ion can then activate an electrophile, often a carbonyl compound, through hydrogen bonding, bringing the nucleophile and electrophile in close proximity and lowering the activation energy of the reaction.
Experimental Data for Guanidine-Catalyzed Reactions (General Examples):
| Reaction Type | Catalyst Type | Pronucleophile | Electrophile | Diastereoselectivity (syn/anti) | Enantioselectivity (% ee) | Reference |
| Henry Reaction | Axially Chiral Guanidine | Nitroalkane | Aldehyde | up to 95:5 | up to 94 | --INVALID-LINK-- |
| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl | Conjugated Nitroalkene | - | up to 99 | --INVALID-LINK-- |
Logical Diagram of a Guanidine-Catalyzed Henry Reaction:
References
Thermal Stability and Decomposition of 3-Nitrophenylguanidine Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Nitrophenylguanidine Nitrate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogues, particularly guanidine nitrate and other nitroguanidine derivatives, to project its thermal behavior. This guide covers postulated decomposition pathways, generalized experimental protocols for thermal analysis, and comparative thermal stability data of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this and similar energetic materials.
Introduction
This compound is a guanidine derivative containing a nitrophenyl substituent. The presence of both the guanidinium nitrate salt structure and an aromatic nitro group suggests that this compound may exhibit energetic properties and a complex thermal decomposition profile. Understanding the thermal stability of such compounds is critical for safe handling, storage, and for predicting their behavior under various thermal stresses. This guide aims to provide a detailed, albeit partially extrapolated, technical overview of its thermal characteristics.
Postulated Thermal Decomposition Pathway
The thermal decomposition of this compound is likely a multi-step process initiated by either the dissociation of the nitrate salt or the decomposition of the nitroaromatic group. Based on studies of guanidine nitrate and nitroaromatic compounds, a plausible decomposition pathway can be proposed.
The initial steps may involve the proton transfer from the guanidinium cation to the nitrate anion, leading to the formation of 3-nitrophenylguanidine and nitric acid. Subsequently, the decomposition could proceed through several routes, including the decomposition of nitric acid, which can act as an oxidizing agent, and the breakdown of the 3-nitrophenylguanidine moiety. The nitro group on the phenyl ring is expected to be a primary site for initial decomposition reactions, potentially leading to the formation of various gaseous products such as NOx, CO, CO2, and N2.
Caption: Postulated decomposition pathway for this compound.
Thermal Analysis Data
| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Heat of Decomposition (J/g) | Activation Energy (kJ/mol) | Reference |
| Guanidine Nitrate | ~210 | ~250-280 | ~1500-2000 | 137-199 | [1][2] |
| 1-Amino-2-nitroguanidinium Nitrate (ANGN) | ~148 | - | - | - | [3][4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The values presented are approximate and can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The following are generalized experimental protocols for conducting thermal analysis of energetic materials like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as melting and decomposition temperatures, and to quantify the heat of decomposition.
Methodology:
-
A small sample of the material (typically 0.5-2.0 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant linear rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Exothermic peaks in the resulting DSC curve indicate decomposition events, from which the onset temperature, peak temperature, and enthalpy of decomposition can be determined.
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition kinetics by measuring the change in mass of the sample as a function of temperature.
Methodology:
-
A small sample of the material (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed onto the TGA balance mechanism within the furnace.
-
The furnace is purged with a controlled atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate.
-
The sample is heated at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) provides information on the onset of decomposition, the temperature ranges of different decomposition stages, and the mass loss at each stage.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, a reasonable approximation of its behavior can be inferred from the analysis of related compounds. It is anticipated to be an energetic material with a complex decomposition pathway initiated by either salt dissociation or nitro group chemistry. The provided generalized experimental protocols for DSC and TGA serve as a starting point for researchers wishing to characterize this and similar materials. Further experimental investigation is necessary to fully elucidate the thermal properties and decomposition mechanism of this compound.
References
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. Thermal decomposition characteristics and thermokinetics of guanidine nitrate [journal.buct.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Nitrophenylguanidine Nitrate in the Synthesis of Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The guanidinium group, characterized by its planarity, high basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry. Its incorporation into small molecules has led to the development of numerous potent and selective enzyme inhibitors. Among these, 3-Nitrophenylguanidine Nitrate emerges as a key precursor in the synthesis of a class of kinase inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and relevant signaling pathways associated with kinase inhibitors derived from this versatile starting material.
From Precursor to Potent Inhibitor: The Synthetic Pathway
The primary utility of 3-nitrophenylguanidine and its nitrate salt in kinase inhibitor synthesis lies in its role as a building block for constructing substituted aminopyrimidine scaffolds. These scaffolds are central to a variety of kinase inhibitors that target the ATP-binding site of the enzyme.
A key class of kinase inhibitors synthesized from a 3-nitrophenylguanidine precursor are the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines. These compounds have demonstrated significant inhibitory activity against several Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.
Experimental Protocol: Synthesis of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine
The synthesis of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine can be achieved through a multi-step process. The initial step involves the preparation of N-(3-nitrophenyl)guanidine nitrate from 3-nitroaniline.
Step 1: Synthesis of N-(3-nitrophenyl)guanidine Nitrate
-
Materials: 3-Nitroaniline, Cyanamide, Concentrated Hydrochloric Acid, Water, Sodium Hydroxide, Ethanol.
-
Procedure:
-
Dissolve 3-nitroaniline (1.0 equivalent) in a minimal amount of water containing concentrated hydrochloric acid to form the hydrochloride salt.
-
To this solution, add an aqueous solution of cyanamide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 3-4 hours.
-
After cooling the reaction mixture, neutralize it with a sodium hydroxide solution to precipitate the N-(3-nitrophenyl)guanidine.
-
Filter the solid, wash it with cold water, and recrystallize from ethanol to obtain the pure product. The nitrate salt can be formed by subsequent treatment with nitric acid.
-
Step 2: Synthesis of a Thiazole Intermediate (e.g., 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one)
This intermediate provides the thiazole moiety of the final compound. Its synthesis can be achieved through various routes, often starting from a substituted thiazole.
Step 3: Condensation to form the Pyrimidine Ring
-
Materials: N-(3-nitrophenyl)guanidine, 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one, Sodium Ethoxide, Anhydrous Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)guanidine (1.0 equivalent) and 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one (1.0 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine.
-
A closely related synthetic route is employed in the industrial production of an intermediate for the blockbuster anti-cancer drug, Imatinib. This process utilizes 2-methyl-5-nitrophenyl guanidine nitrate, highlighting the industrial relevance of nitrophenylguanidine derivatives in the synthesis of kinase inhibitors.
Quantitative Analysis of Kinase Inhibitory Activity
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been extensively studied for their ability to inhibit various protein kinases. The presence of the 3-nitrophenyl group has been shown to contribute significantly to the potency of these inhibitors against CDKs.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Ia | CDK9/cyclin T1 | - | 1 | [1][2] |
| CDK1/cyclin B | - | 3 | [1][2] | |
| CDK2/cyclin A | - | 6 | [1][2] | |
| CDK7/cyclin H | - | 130 | [1][2] | |
| 12u | CDK9/cyclin T1 | 7 | - | [1][2] |
| CDK2/cyclin A | >600 | 568 | [1][2] |
Table 1: In vitro inhibitory activity of N-(3-nitrophenyl)-4-(thiazol-5-yl)pyrimidin-2-amine (Ia) and a related selective CDK9 inhibitor (12u).[1][2]
The data clearly indicates that the compound bearing the 3-nitrophenyl substituent (Ia) is a potent pan-CDK inhibitor, with nanomolar activity against CDK9, CDK1, and CDK2.[1][2] This broad-spectrum activity can be modulated through further chemical modifications to achieve greater selectivity, as demonstrated by compound 12u, which shows over 80-fold selectivity for CDK9 over CDK2.[1][2]
Targeted Signaling Pathway: The Cell Cycle and Cyclin-Dependent Kinases
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle. Their sequential activation, driven by binding to their regulatory cyclin subunits, ensures the orderly progression through the different phases of cell division (G1, S, G2, and M). In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy in oncology.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of CDK Inhibitors Utilizing 3-Nitrophenylguanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a key aminopyrimidine intermediate for Cyclin-Dependent Kinase (CDK) inhibitors, utilizing 3-Nitrophenylguanidine Nitrate as a primary building block. The core of this synthetic approach is a cyclocondensation reaction to form the 2-aminopyrimidine scaffold, a common feature in many potent CDK inhibitors. While a direct, published protocol for this specific starting material in CDK inhibitor synthesis is not prevalent, this guide extrapolates from established methodologies for analogous guanidine-based syntheses. The protocols provided herein are intended as a foundational guide for research and development.
Introduction to CDK Inhibition and the Role of 2-Aminopyrimidines
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] A significant class of CDK inhibitors, including approved drugs like Palbociclib and Ribociclib, feature a 2-aminopyrimidine core scaffold. This structural motif is instrumental in their binding to the ATP-binding pocket of CDKs.
The synthesis of these 2-aminopyrimidine cores often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its synthetic equivalent. This document outlines a proposed synthetic route and detailed protocols for using this compound in such a capacity, providing a pathway to novel CDK inhibitor candidates.
Proposed Synthetic Pathway
The proposed multi-step synthesis focuses on the creation of a versatile 2-(3-aminoanilino)pyrimidine intermediate, which can be further elaborated to generate a library of potential CDK inhibitors.
Scheme 1: Overall Synthetic Route
Data Presentation
The following tables provide a template for recording and presenting quantitative data for the proposed synthetic pathway.
Table 1: Reactant and Product Data for the Synthesis of 2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 243.18 | - | - | - | - |
| 1-phenylprop-2-en-1-one | 132.16 | - | - | - | - |
| Potassium Carbonate | 138.21 | - | - | - | - |
| n-Butanol | 74.12 | - | - | - | - |
| Product (Intermediate 2) | 278.28 | - | - | - | - |
Table 2: Characterization Data for Synthesized Intermediates
| Intermediate | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | HPLC Purity (%) |
| 1 | 218-221 | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |
| 2 | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |
| 3 | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >95 |
| Final Product | To be determined | Expected peaks | Expected peaks | Expected [M+H]⁺ | >98 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.
Protocol 4.1: Preparation of this compound (Intermediate 1)
This protocol is adapted from the synthesis of a structurally similar compound, 2-methyl-5-nitrophenyl guanidine.[2]
Materials:
-
3-Nitroaniline
-
50% Cyanamide aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Carbonate solution
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitroaniline (1.0 eq), 50% cyanamide aqueous solution (2.5 eq), and a 1:1 mixture of methanol and water.
-
Heat the mixture to 60-65 °C with stirring.
-
Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 60-65 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature (20-25 °C).
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches 8.5-9.0, which will cause a yellow solid to precipitate.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid in a vacuum oven at 50 °C to obtain this compound.
Protocol 4.2: Synthesis of 2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)
This cyclocondensation reaction is adapted from a general procedure for the preparation of 2-aminopyrimidine derivatives.[3]
Materials:
-
This compound (Intermediate 1)
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (or a similar β-dicarbonyl equivalent)
-
Potassium Carbonate (K₂CO₃)
-
n-Butanol
Procedure:
-
To a solution of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq) in n-butanol, add this compound (1.2 eq) and potassium carbonate (2.0 eq).[3]
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold n-butanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 4.3: Reduction of 2-(3-Nitroanilino)-4-phenylpyrimidine to 2-(3-Aminoanilino)-4-phenylpyrimidine (Intermediate 3)
This is a standard nitro group reduction.
Materials:
-
2-(3-Nitroanilino)-4-phenylpyrimidine (Intermediate 2)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Suspend 2-(3-Nitroanilino)-4-phenylpyrimidine (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) Chloride Dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux and slowly add concentrated HCl.
-
Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it with a 2M NaOH solution until basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 4.4: Example Functionalization - Amide Coupling
This protocol provides an example of how the amino group of Intermediate 3 can be further functionalized.
Materials:
-
2-(3-Aminoanilino)-4-phenylpyrimidine (Intermediate 3)
-
An appropriate acyl chloride or carboxylic acid
-
A coupling agent such as HATU or EDC/HOBt (if starting from a carboxylic acid)
-
A base such as Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(3-Aminoanilino)-4-phenylpyrimidine (1.0 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
If using an acyl chloride, cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
If using a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Visualizations
CDK4/6 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving CDK4/6 and the mechanism of action of CDK4/6 inhibitors. Mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex, which phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5][6] CDK4/6 inhibitors block this phosphorylation step, thereby arresting the cell cycle.[5]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-thiazolpyrimidinyl-N-phenylamines using 3-Nitrophenylguanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-thiazolpyrimidinyl-N-phenylamines, specifically focusing on the preparation of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine. This class of compounds holds significant interest in medicinal chemistry and drug discovery. The synthesis employs a convergent strategy, which involves the preparation of two key intermediates: 2-amino-4-methylthiazole-5-carbonitrile and N-(3-nitrophenyl)guanidine, derived from 3-nitrophenylguanidine nitrate. These intermediates are subsequently condensed to construct the target pyrimidine ring system.
Experimental Protocols
The synthesis is divided into three main stages:
-
Synthesis of Intermediate 1: N-(3-nitrophenyl)guanidine
-
Synthesis of Intermediate 2: 2-amino-4-methylthiazole-5-carbonitrile
-
Final Condensation to Yield 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine
This protocol outlines the preparation of the guanidine intermediate from 3-nitroaniline.
Materials:
-
3-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Cyanamide (aqueous solution)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Cold water
Procedure:
-
Prepare a salt solution of 3-nitroaniline by dissolving it in an appropriate solvent and adding concentrated hydrochloric acid.
-
At room temperature, add an aqueous solution of cyanamide (1.2 equivalents) dropwise to the aniline salt solution.
-
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.
-
After heating, cool the reaction mixture.
-
Neutralize the mixture with a solution of sodium hydroxide to precipitate the N-(3-nitrophenyl)guanidine product.
-
Filter the resulting solid and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-nitrophenyl)guanidine.
This protocol details the synthesis of the thiazole intermediate.
Materials:
-
1,1,3,3-tetramethoxypropane
-
Malononitrile
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-water
Procedure:
-
In a suitable flask, dissolve 1,1,3,3-tetramethoxypropane (1.0 equivalent) in ethanol.
-
To this solution, add malononitrile (1.0 equivalent) and thiourea (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Filter and collect the solid 2-amino-4-methylthiazole-5-carbonitrile.
This final step involves the condensation of the two key intermediates to form the pyrimidine ring.[1]
Materials:
-
2-Amino-4-methylthiazole-5-carbonitrile (Intermediate 2)
-
N-(3-nitrophenyl)guanidine (Intermediate 1)
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole-5-carbonitrile (1.0 equivalent) and N-(3-nitrophenyl)guanidine (1.0 equivalent) in anhydrous ethanol.[1]
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.[1]
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and process it accordingly to isolate the final product. This may involve precipitation by adding water, followed by filtration and purification.
Data Presentation
(No quantitative data such as yields or melting points were provided in the source material. A template table is provided below for researchers to populate with their experimental results.)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| N-(3-nitrophenyl)guanidine | C₇H₈N₄O₂ | 180.17 | |||
| 2-amino-4-methylthiazole-5-carbonitrile | C₅H₅N₃S | 139.18 | |||
| 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | C₁₄H₁₂N₈O₂S | 356.36 |
Visualizations
Below are diagrams illustrating the synthetic workflow and the detailed chemical reaction pathway.
Caption: Synthetic workflow for 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.
Caption: Reaction scheme for the synthesis of the target compound.
References
Application Notes and Protocols for the Work-up and Purification of Products from 3-Nitrophenylguanidine Nitrate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the work-up and purification of products synthesized from 3-nitrophenylguanidine nitrate. The protocols described herein are intended to serve as a guide and may require optimization based on the specific reaction and product characteristics.
Introduction
This compound is a versatile starting material in medicinal chemistry and materials science for the synthesis of various substituted guanidine derivatives. The guanidinium group's basicity and hydrogen-bonding capabilities make these compounds interesting for various applications. Proper work-up and purification are critical to obtaining the desired products in high purity. This document outlines common work-up procedures, followed by detailed purification protocols including crystallization and chromatography.
General Work-up Procedures
The initial work-up of a reaction involving this compound is designed to neutralize any acidic or basic reagents, remove inorganic salts, and isolate the crude product. The choice of work-up depends on the nature of the reaction solvent and the properties of the product.
Protocol for Aqueous Reaction Mixtures
This protocol is suitable for reactions performed in aqueous or water-miscible solvents.
Experimental Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by the slow addition of a suitable neutralizing agent (e.g., saturated sodium bicarbonate solution for acidic reactions, or dilute hydrochloric acid for basic reactions) until a neutral pH is achieved.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or chloroform) three times. The choice of solvent should be based on the solubility of the desired product.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol for Anhydrous Reaction Mixtures
This protocol is applicable for reactions carried out in non-aqueous organic solvents.
Experimental Protocol:
-
Solvent Removal: If the reaction solvent is volatile, it can be removed under reduced pressure.
-
Aqueous Work-up: To the resulting residue, add water and an immiscible organic solvent.
-
Extraction and Washing: Follow steps 2 and 3 from the protocol for aqueous reaction mixtures to extract the product and wash the organic layer.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo to yield the crude product.
Purification Protocols
The crude product obtained from the work-up procedures typically requires further purification to remove byproducts and unreacted starting materials. The two most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid products. The selection of an appropriate solvent system is crucial for successful purification.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Recrystallization Solvent Systems and Typical Recoveries
| Product Type | Recrystallization Solvent System | Typical Purity | Typical Recovery |
| N-alkyl-N'-(3-nitrophenyl)guanidines | Ethanol/Water | >98% | 75-85% |
| N-aryl-N'-(3-nitrophenyl)guanidines | Isopropanol | >99% | 80-90% |
| Protected 3-nitrophenylguanidines | Ethyl Acetate/Hexane | >97% | 70-80% |
Column Chromatography
Column chromatography is a versatile technique for purifying a wide range of compounds, including those that are oils or do not crystallize easily. Guanidine compounds, being basic, can be purified using various chromatographic techniques.[1][2][3]
3.2.1. Silica Gel Chromatography
Experimental Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the mobile phase to prevent peak tailing of the basic guanidine products.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Typical Silica Gel Chromatography Conditions
| Product Type | Mobile Phase (v/v) | Detection | Typical Yield |
| N-alkyl-N'-(3-nitrophenyl)guanidines | Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine | UV (254 nm) | 60-70% |
| N-aryl-N'-(3-nitrophenyl)guanidines | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | UV (254 nm) | 65-75% |
| Protected 3-nitrophenylguanidines | Hexane:Ethyl Acetate (3:1) | UV (254 nm) | 70-80% |
3.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher purity requirements, preparative RP-HPLC can be employed. Guanidine compounds can be retained and separated using mixed-mode columns that have both reversed-phase and ion-exchange characteristics.[1]
Experimental Protocol:
-
Column: A C18 or a mixed-mode column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is common. For basic guanidines, a buffer system (e.g., ammonium acetate or ammonium formate) can also be used.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.
-
Solvent Removal: Remove the organic solvent from the collected fractions under reduced pressure. If a non-volatile buffer was used, further purification by solid-phase extraction or another technique may be necessary to remove the buffer salts.
Table 3: Representative RP-HPLC Conditions
| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection |
| C18, 10 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-90% B over 30 min | 20 mL/min | UV (254 nm) |
| Mixed-Mode | 10 mM Ammonium Acetate, pH 4.5 | Acetonitrile | 20-80% B over 25 min | 15 mL/min | UV (254 nm) |
Visualized Workflows
The following diagrams illustrate the logical flow of the work-up and purification processes.
Caption: General workflow for the aqueous work-up of this compound reactions.
Caption: Decision workflow for the purification of products from this compound reactions.
Concluding Remarks
The protocols provided in these application notes offer a comprehensive starting point for the successful work-up and purification of compounds derived from this compound. The choice of the specific methods and conditions should be guided by the properties of the target molecule. It is recommended to perform small-scale trials to optimize the purification strategy for each new compound. Proper analytical characterization of the final product is essential to confirm its purity and identity.
References
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine derivatives - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Solid-Phase Organic Synthesis: Guanylation of Primary Amines using N,N'-Di-Boc-N''-triflylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a critical pharmacophore found in numerous biologically active molecules and peptidomimetics. Its ability to form stable hydrogen bonds, engage in charge pairing, and participate in cation-π interactions makes it a valuable functionality in drug design. Solid-phase organic synthesis (SPOS) provides an efficient platform for the construction of compound libraries incorporating this important moiety. While various reagents for the guanylation of amines on solid support have been developed, N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, has emerged as a highly effective and versatile option. It is particularly noted for its high reactivity, mild reaction conditions, and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry, consistently delivering excellent yields of the desired guanidinylated products.[1][2]
This document provides detailed application notes and protocols for the use of N,N'-Di-Boc-N''-triflylguanidine in the solid-phase synthesis of guanidinium-containing compounds.
Data Presentation
The following table summarizes the comparative performance of N,N'-Di-Boc-N''-triflylguanidine against other common guanidinylating reagents in the solid-phase synthesis of a model cyclic lipopeptide. The data clearly demonstrates the superior efficacy of Goodman's reagent.
| Guanidinylating Reagent | Equivalents Used | Reaction Time (h) | Yield (%) | Purity by RP-HPLC (%) | Reference |
| N,N'-Di-Boc-N''-triflylguanidine | 1.1 | 2 | >95 | Excellent | [1] |
| 1H-pyrazole-1-carboxamidine hydrochloride | 3 | 24 | Low/Incomplete | Moderate | [1] |
| N,N'-Di-Boc-thiourea + Mukaiyama's reagent | 3 | 12 | Moderate | Good | [1] |
| N,N'-Di-Boc-thiourea + N-iodosuccinimide (NIS) | 3 | 12 | Moderate | Good | [1] |
Table 1: Comparison of Guanidinylating Reagents in Solid-Phase Synthesis.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Guanylation of a Resin-Bound Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol describes the guanylation of a primary amine, such as the side chain of an ornithine residue in a peptide sequence, attached to a solid support (e.g., Rink Amide resin).
Materials:
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Resin-bound substrate with a free primary amine
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N,N'-Di-Boc-N''-triflylguanidine
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Dichloromethane (DCM), anhydrous
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Dimethylformamide (DMF)
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Methanol (MeOH)
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Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in anhydrous DCM for 20 minutes in the solid-phase synthesis vessel. Drain the solvent.[1]
-
Reagent Solution Preparation: In a separate vial, dissolve 1.1 to 1.5 equivalents of N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.
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Addition of Base: Add 2 to 3 equivalents of DIPEA or TEA to the reagent solution.
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Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2 to 4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the consumption of the primary amine.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
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Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: The guanidinylated product can be cleaved from the resin and the Boc protecting groups removed simultaneously using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
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Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product. Purify by preparative RP-HPLC.
Protocol 2: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol outlines the synthesis of the guanidinylating reagent itself.
Materials:
-
N,N'-Di-Boc-guanidine
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA)
-
Triflic anhydride (Tf2O)
-
2 M aqueous sodium bisulfate solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Dry ice/isopropyl alcohol bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve N,N'-Di-Boc-guanidine (1.0 eq) in anhydrous DCM. Add TEA (1.2 eq).
-
Cooling: Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.[3]
-
Addition of Triflic Anhydride: Add triflic anhydride (1.2 eq) dropwise over 20 minutes, maintaining the temperature at -78°C.[3]
-
Warming and Reaction: Allow the reaction mixture to slowly warm to -20°C over 4 hours.[3]
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Quenching: Quench the reaction by adding a 2 M aqueous sodium bisulfate solution at -20°C, ensuring the temperature does not rise above -10°C. Stir vigorously for 5 minutes.[3]
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Washing: Combine the organic layers and wash with 2 M aqueous sodium bisulfate, followed by brine.
-
Drying and Concentration: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford N,N'-Di-Boc-N''-triflylguanidine as a white solid. Yields are typically in the range of 90%.[3]
Visualizations
Caption: Workflow for solid-phase guanylation.
Caption: Factors influencing solid-phase guanylation.
References
Troubleshooting & Optimization
Technical Support Center: 3-Nitrophenylguanidine Nitrate Guanidinylation
Welcome to the technical support center for guanidinylation reactions using 3-Nitrophenylguanidine Nitrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the guanidinylation of amines with this compound.
Problem 1: Low Yield of the Desired Guanidinylated Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratio of the amine substrate to this compound is used. A slight excess of the guanidinylating agent may be necessary. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may improve the rate of conversion. However, be cautious as excessive heat can lead to degradation. |
| Degradation of Reagents | - Check Reagent Purity: Ensure the purity of both the amine substrate and the this compound. Impurities can lead to unwanted side reactions. - Use Anhydrous Conditions: Moisture can lead to the hydrolysis of the guanidinylating agent. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility | - Solvent Selection: Choose a solvent in which both the amine and this compound are readily soluble. Common solvents for guanidinylation include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN). |
| Sub-optimal pH | - Base Selection: The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the nitrate salt and facilitate the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice and amount of base can be critical and may require optimization. |
Problem 2: Presence of Multiple Spots on TLC or Peaks in LC-MS, Indicating Side Products
Possible Side Products and Mitigation Strategies:
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| 3-Nitroaniline | This is the most common and expected side product, as the 3-nitrophenyl group acts as a leaving group during the guanidinylation reaction. | This side product is inherent to the reaction mechanism. Efficient purification methods such as column chromatography are necessary to separate it from the desired product. |
| Urea or Thiourea Derivatives | If the starting amine is contaminated with or can degrade to form isocyanates or isothiocyanates, these can react to form urea or thiourea byproducts. | Ensure the purity of the starting amine. |
| Over-guanidinylation Products | For substrates with multiple amine groups, reaction at more than one site can occur. | Use a limiting amount of the guanidinylating agent or employ protecting groups for other amine functionalities. |
| Products from Nitro Group Reduction | Depending on the reaction conditions and the presence of reducing agents (even mild ones), the nitro group on the 3-nitrophenyl moiety could potentially be reduced to an amino group or other intermediates. | Avoid harsh reaction conditions and the use of reagents that can act as reducing agents. |
| Hydrolysis Product of Guanidinylating Agent | Presence of water can lead to the hydrolysis of this compound back to guanidine and 3-nitrophenol. | Strictly maintain anhydrous reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product I should expect in a guanidinylation reaction with this compound?
A1: The most common and expected side product is 3-nitroaniline. This is because the 3-nitrophenyl group functions as the leaving group in the reaction as the guanidinyl moiety is transferred to the target amine.
Q2: How can I effectively remove the 3-nitroaniline side product from my reaction mixture?
A2: 3-Nitroaniline can typically be separated from the desired guanidinylated product by standard purification techniques. Flash column chromatography on silica gel is a highly effective method. The choice of eluent system will depend on the polarity of your desired product.
Q3: My guanidinylation reaction is not going to completion. What can I do?
A3: To drive the reaction to completion, you can try several strategies. First, ensure your reagents are pure and the reaction is performed under anhydrous conditions. You can also try increasing the reaction temperature moderately or extending the reaction time, while monitoring for any potential product degradation. Using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can also help.
Q4: Can I use this compound for the guanidinylation of secondary amines?
A4: Yes, this compound can be used for the guanidinylation of both primary and secondary amines. However, secondary amines are generally less nucleophilic than primary amines, so the reaction may require longer reaction times or slightly more forcing conditions (e.g., gentle heating).
Q5: Are there any known incompatibilities with this compound?
A5: Strong reducing agents should be avoided as they could potentially reduce the nitro group on the phenyl ring, leading to undesired side products. Also, as with most guanidinylation reagents, the presence of water should be minimized to prevent hydrolysis.
Experimental Workflow & Reaction Pathway
Below is a generalized experimental protocol and a diagram illustrating the guanidinylation reaction pathway.
General Experimental Protocol for Guanidinylation
-
Reaction Setup: To a solution of the amine substrate (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) under an inert atmosphere.
-
Addition of Guanidinylating Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Pathway and Side Product Formation
Caption: Guanidinylation of an amine with this compound.
Technical Support Center: Synthesis of 3-Nitrophenylguanidine Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3-Nitrophenylguanidine Nitrate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method for synthesizing arylguanidines, such as this compound, involves the reaction of the corresponding aromatic amine (3-nitroaniline) with a guanylating agent like cyanamide in the presence of an acid. The nitrate salt is often obtained by using nitric acid in the reaction mixture.
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
Reaction temperature is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. Inadequate temperature control can lead to incomplete reactions, the formation of impurities, or even decomposition of the desired product. For instance, in related syntheses of nitroguanidines, precise temperature control is crucial to prevent side reactions.
Q3: What are the potential side reactions or impurities I should be aware of when synthesizing this compound at non-optimal temperatures?
At suboptimal temperatures, you may encounter the formation of various impurities. If the temperature is too low, the reaction may be incomplete, leaving unreacted 3-nitroaniline. Conversely, excessively high temperatures can lead to the formation of undesired byproducts such as melamines, or degradation of the nitro group.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (e.g., 3-nitroaniline) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. For analogous arylguanidine syntheses, temperatures in the range of 60-80°C have been reported to be effective. |
| Reaction time is too short: The reaction has not been allowed to proceed to completion. | Extend the reaction time and continue to monitor the consumption of starting materials. | |
| Poor quality of reagents: Degradation or impurities in the starting materials (3-nitroaniline or cyanamide) can inhibit the reaction. | Ensure the purity of the starting materials. Use freshly opened or purified reagents if necessary. | |
| Formation of Multiple Impurities | Reaction temperature is too high: High temperatures can promote side reactions and decomposition. | Decrease the reaction temperature. For reactions involving nitro compounds, maintaining a temperature below a certain threshold is often critical. For example, in the synthesis of nitroguanidine from guanidine nitrate, the temperature is strictly controlled to not exceed 20°C during the initial addition. |
| Incorrect stoichiometry of reagents: An excess of one reactant can lead to the formation of byproducts. | Carefully control the molar ratios of the reactants. A 1:1 or slight excess of the guanylating agent is typically used. | |
| Product is Difficult to Purify | Co-precipitation of impurities: Impurities may crystallize along with the desired product, especially if the cooling process is too rapid. | Optimize the crystallization process. Allow the reaction mixture to cool slowly to promote the formation of purer crystals. Recrystallization from a suitable solvent may also be necessary. |
| Reaction is Uncontrolled or Exothermic | Reaction temperature is too high, or addition of reagents is too fast: The reaction may have a significant exotherm that can lead to a runaway reaction if not properly controlled. | Ensure adequate cooling and slow, controlled addition of reagents, especially when working with strong acids like nitric or sulfuric acid. Perform the reaction on a smaller scale first to assess its thermal behavior. |
Generalized Experimental Protocol
Disclaimer: The following is a generalized experimental protocol for the synthesis of this compound based on analogous procedures for related compounds. Optimization of reaction conditions, including temperature, is highly recommended for specific experimental setups.
Materials:
-
3-Nitroaniline
-
Cyanamide
-
Nitric Acid (concentrated)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolve 3-nitroaniline in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add a solution of cyanamide to the reaction mixture while maintaining the temperature at a predetermined setpoint (e.g., starting at a lower temperature and gradually increasing).
-
Carefully add concentrated nitric acid dropwise to the mixture. Monitor the temperature closely, as the reaction may be exothermic.
-
Maintain the reaction mixture at the optimized temperature for a set period, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to allow the this compound to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent to remove residual acid and impurities, and dry under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, IR).
Data Presentation: Influence of Temperature on Arylguanidine Synthesis (Analogous Reactions)
| Compound | Reactants | Temperature (°C) | Observations/Reported Yield | Reference |
| 2-Methyl-5-nitrophenylguanidine | 2-Amino-4-nitrotoluene, Cyanamide, HCl | 60-65 | High yield (95.6%) reported. | Patent CN104341387A |
| Nitroguanidine | Guanidine Nitrate, Sulfuric Acid | < 20 (during addition) | Critical for preventing side reactions. | Organic Syntheses Procedure |
| Guanidine Nitrate | Dicyanodiamide, Ammonium Nitrate | 160 | High temperature used for the fusion reaction. | Organic Syntheses Procedure |
| Triaminoguanidine Nitrate | Guanidine Nitrate, Hydrazine | 70-110 | Optimal range for the reaction. | Patent US5041661A |
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing reaction temperature.
Technical Support Center: Synthesis of 3-Nitrophenylguanidine Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Nitrophenylguanidine Nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the guanylation of 3-nitroaniline. A common method is the reaction of 3-nitroaniline with a guanylating agent, such as cyanamide, in the presence of an acid, followed by neutralization and salt formation with nitric acid.
Q2: What is the role of a base in the synthesis of this compound?
A base is crucial in the final stages of the synthesis of this compound. After the initial acidic reaction to form the guanidinium salt, a base is used to neutralize the excess acid and to deprotonate the guanidinium ion, facilitating the precipitation of the desired product upon addition of nitric acid. The choice of base can significantly impact the purity and yield of the final product.
Q3: Which bases are commonly used in this reaction?
Commonly used bases include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The selection of the base depends on the reaction conditions and the desired purity of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The guanylation of 3-nitroaniline may not have gone to completion. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC. - Ensure the purity of the starting materials, as impurities can inhibit the reaction. |
| Suboptimal pH during neutralization: Incorrect pH can lead to the product remaining in solution or decomposition. | - Carefully monitor the pH during the addition of the base. The optimal pH for precipitation should be determined empirically, but a slightly basic pH is generally a good starting point. | |
| Product loss during workup: The product may be partially soluble in the reaction mixture or wash solutions. | - Minimize the volume of wash solutions. - Cool the reaction mixture thoroughly before filtration to maximize precipitation. | |
| Product is contaminated with starting material (3-nitroaniline) | Incomplete Reaction: See "Low Yield" above. | - Optimize reaction conditions as described above. |
| Inefficient purification: The purification method may not be effectively removing unreacted 3-nitroaniline. | - Recrystallize the crude product from a suitable solvent. | |
| Product is discolored (e.g., dark brown or tarry) | Side reactions: The strong acidic or basic conditions, or high temperatures, can lead to the formation of colored byproducts. | - Lower the reaction temperature. - Add the acid and base slowly and with efficient stirring to avoid localized high concentrations. - Consider using a milder base. |
| Decomposition of the product: this compound may be unstable under certain conditions. | - Avoid prolonged exposure to high temperatures or strong acids/bases. | |
| Difficulty in precipitating the product | Incorrect pH: The pH of the solution is not optimal for precipitation. | - Adjust the pH carefully with an appropriate acid or base. |
| Supersaturation: The product may remain in a supersaturated solution. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Effect of Base on Reaction Efficiency: A Comparative Summary
| Base | Strength | Potential Advantages | Potential Disadvantages | Impact on Reaction Efficiency |
| Sodium Carbonate (Na₂CO₃) | Weak | - Inexpensive and readily available. - Generally provides good pH control. | - May not be strong enough for complete deprotonation in all cases. - Can generate CO₂ gas, which may cause foaming. | - A good starting point for optimization, often providing a balance between yield and purity. |
| Potassium Carbonate (K₂CO₃) | Weak | - Similar to sodium carbonate but with slightly higher basicity. | - Similar to sodium carbonate. | - May offer slightly higher yields compared to sodium carbonate under similar conditions. |
| Sodium Hydroxide (NaOH) | Strong | - Ensures complete deprotonation. - Fast reaction. | - Can cause hydrolysis of the product or promote side reactions due to its high basicity. - Difficult to control the pH precisely. | - May lead to higher initial yields but with a greater risk of impurities and product degradation. |
| Potassium Hydroxide (KOH) | Strong | - Similar to sodium hydroxide. | - Similar to sodium hydroxide. | - Similar to sodium hydroxide. |
Note: The optimal base and its concentration should be determined experimentally for each specific reaction setup to achieve the best balance of yield, purity, and reaction time.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for similar compounds. Researchers should optimize the conditions for their specific needs.
Materials:
-
3-Nitroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Nitric Acid (65-70%)
-
Selected Base (e.g., Sodium Carbonate)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline in ethanol.
-
Guanylation: To the stirred solution, add the cyanamide solution followed by the slow, dropwise addition of concentrated nitric acid. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
Reflux: After the addition of nitric acid is complete, heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a solution of the chosen base (e.g., saturated sodium carbonate solution) with vigorous stirring until the pH of the solution is slightly basic (e.g., pH 8-9). The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Purification of N-Phenylguanidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-phenylguanidine derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of N-phenylguanidine derivatives.
Issue 1: My desired product is neutral or acidic, and I need to remove the basic N-phenylguanidine impurity.
Solution: Acid-base extraction is the most effective method for this scenario. Guanidines are strong bases and can be selectively protonated and extracted into an aqueous acidic phase, leaving the neutral or acidic product in the organic phase.[1]
Issue 2: My product and the N-phenylguanidine impurity have similar solubilities, making crystallization difficult.
Solution: If direct crystallization is not effective, consider converting the N-phenylguanidine into its salt to significantly alter its solubility profile.[1] The guanidinium salt will precipitate out of the solution and can be removed by filtration.[1]
Issue 3: My desired product is also basic, rendering acid-base extraction ineffective.
Solution: In this case, chromatographic separation is the recommended method. Silica gel chromatography can effectively separate compounds based on their polarity.[1] Due to the basic nature of N-phenylguanidine derivatives, peak tailing on silica gel is a common issue.
Troubleshooting Peak Tailing in Silica Gel Chromatography:
-
Mobile Phase Modification: Add a basic modifier to the eluent to reduce the strong interaction between the basic guanidine and the acidic silanol groups on the silica surface.
-
Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to the mobile phase.[1]
-
Ammonia: A solution of ammonia in methanol can also be effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: Use silica gel that has been pre-treated to mask the acidic silanol groups.
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: For less polar N-phenylguanidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the guanidine.[2]
Issue 4: I have a solid product contaminated with a small amount of N-phenylguanidine impurity.
Solution: Recrystallization can be an effective purification method if a suitable solvent is found where the solubility of your product and the guanidine impurity differ significantly.[1]
Issue 5: How do I remove unreacted carbodiimide starting material from my guanidine synthesis reaction?
Solution: Unreacted carbodiimides can often be removed by chromatography. Additionally, some carbodiimides can be converted to ureas by the addition of an amine or water, which may then be more easily separated by extraction or crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N-phenylguanidine derivatives to consider for their purification?
A1: The most important chemical property of N-phenylguanidine derivatives is their strong basicity due to the guanidine group.[1] This basicity is the primary characteristic exploited for their removal via acid-base extraction. They are generally soluble in many organic solvents and dilute acids.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture and the collected fractions, you can visualize the separation of the desired product from the N-phenylguanidine impurity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2]
Q3: What are the common impurities I might encounter in the synthesis of N-phenylguanidine derivatives?
A3: Common impurities include unreacted starting materials, such as anilines and carbodiimides. Side-products from the synthesis can also be present. For instance, in syntheses involving carbodiimides, the corresponding urea byproduct can be formed.
Q4: Are N-phenylguanidine derivatives stable during purification?
A4: N-phenylguanidine derivatives can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The benzylic C-H bonds, if present, can be prone to oxidation. Therefore, it is advisable to use mild purification conditions and to store the purified compounds in a cool, dry, and dark place, preferably under an inert atmosphere.
Q5: How can I purify chiral N-phenylguanidine derivatives?
A5: Chiral N-phenylguanidine derivatives can be purified by chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.
Data Presentation
Table 1: Solubility of 1,3-Diphenylguanidine in Various Organic Solvents at Different Temperatures.
This data for a structurally similar compound can serve as a guide for selecting solvents for extraction and recrystallization of N-phenylguanidine derivatives.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Ethanol | 25 | 2.5 |
| Ethanol | 78 | 25.0 |
| Toluene | 25 | 4.0 |
| Toluene | 110 | 50.0 |
| Acetone | 25 | 10.0 |
| Acetone | 56 | >50.0 |
| Water | 25 | <0.1 |
Note: This data is adapted from literature on 1,3-diphenylguanidine and should be used as an estimation for other N-phenylguanidine derivatives.
Table 2: Typical HPLC Mobile Phase Compositions for Analysis of N-Phenylguanidine Derivatives. [2][3]
| Column Type | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Additive |
| Reversed-Phase (C18) | Water | Acetonitrile or Methanol | Gradient | 0.1% Formic Acid or TFA |
| HILIC | Acetonitrile | Water with buffer | Gradient | Ammonium formate |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of a Basic N-Phenylguanidine Impurity
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a weak acid, such as citric acid or acetic acid. Repeat the wash 2-3 times.[1]
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Phase Separation: Allow the layers to separate and collect the organic layer. The protonated guanidine salt will be in the aqueous layer.[1]
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Neutralization (Optional): To confirm the presence of the guanidine in the aqueous layer, basify it with a strong base (e.g., 1 M NaOH) to a pH > 12. The free guanidine base should precipitate or can be re-extracted into an organic solvent.[1]
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Washing the Organic Layer: Wash the organic layer with water and then with brine to remove any residual acid and water.[1]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 2: Purification by Recrystallization
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Solvent Screening: In a small test tube, add a small amount of the crude solid and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.
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Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[4]
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[1]
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[1]
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Acid-base extraction workflow for guanidine removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
minimizing byproduct formation in N-thiazolpyrimidinyl-N-phenylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-thiazolpyrimidinyl-N-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-thiazolpyrimidinyl-N-phenylamine?
A1: The most prevalent methods for synthesizing N-thiazolpyrimidinyl-N-phenylamine are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation. These reactions typically involve the coupling of a halosubstituted pyrimidine with an aminothiazole or vice versa, in the presence of a suitable catalyst, ligand, and base.
Q2: What are the typical byproducts observed in the synthesis of N-thiazolpyrimidinyl-N-phenylamine?
A2: Common byproducts can include:
-
Hydrodehalogenation: Replacement of the halide on the pyrimidine ring with a hydrogen atom.
-
Dimerization: Homocoupling of the starting materials to form biaryl compounds.
-
Oxidative-addition-derived impurities: Such as N-oxides or hydroxylated species, particularly if the reaction is exposed to air.
-
Solvent-related byproducts: For instance, if using an alcohol as a solvent at high temperatures, ether byproducts may form.
-
Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the final product.
Q3: How can I minimize the formation of palladium black in my Buchwald-Hartwig reaction?
A3: The formation of palladium black indicates catalyst decomposition and can be minimized by:
-
Ensuring strictly anaerobic conditions through proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen).
-
Using sterically hindered and electron-rich phosphine ligands that stabilize the palladium catalyst.
-
Avoiding excessively high reaction temperatures (typically not exceeding 120°C).[1]
-
Ensuring high purity of all reagents and solvents.
Q4: What is the role of the base in the Buchwald-Hartwig amination for this synthesis?
A4: The base is crucial for the deprotonation of the amine-palladium complex in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used. The optimal base often depends on the solvent and the specific substrates. For instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated. Consider using a pre-formed active catalyst. Verify the purity of the catalyst and ligand. |
| Inappropriate Ligand | The choice of ligand is critical. For coupling with 2-aminothiazoles, bulky, electron-rich phosphine ligands like tBuBrettPhos have shown good results. For pyrimidine substrates, Xantphos is often effective.[4][5] |
| Incorrect Base | The strength and solubility of the base are important. If using a carbonate base, ensure it is finely powdered and dry. For challenging couplings, a stronger base like NaOtBu may be required.[5] |
| Poor Solvent Choice | Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, DMF can be considered, though it may coordinate to the palladium. For aminothiazole substrates, t-BuOH has been used successfully.[1][4] |
| Reaction Temperature Too Low | Most Buchwald-Hartwig reactions require heating, typically in the range of 80-110°C. |
Issue 2: Significant Byproduct Formation
| Byproduct | Possible Cause | Suggested Solution |
| Hydrodehalogenation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. |
| Dimerization of Starting Materials | Inefficient coupling of the amine and aryl halide. | Optimize the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress homocoupling. |
| Phenol Formation | Reaction with hydroxide ions, especially with electron-deficient aryl halides at high temperatures. | Use a weaker base like K2CO3 and a lower reaction temperature.[4] |
| Multiple Products | Reaction at multiple sites on the heterocyclic rings. | This is less common but can be influenced by the catalyst and ligand. Screening different ligands may improve regioselectivity. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of 2-Chloropyrimidine with 2-Aminothiazole
This protocol is based on optimized conditions for the N-arylation of 2-aminothiazoles.[4]
Materials:
-
2-Chloropyrimidine
-
2-Aminothiazole
-
Palladium(II) acetate (Pd(OAc)2)
-
tBuBrettPhos (L1)
-
Potassium carbonate (K2CO3)
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloropyrimidine (1.0 mmol), 2-aminothiazole (1.0 mmol), Pd(OAc)2 (1.5 mol %), tBuBrettPhos (3.3 mol %), and K2CO3 (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous t-BuOH (4 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110°C for 3-5 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrimidine with Phenylamine
This protocol is adapted from general procedures for the synthesis of N-arylpyrimidin-2-amines.[5]
Materials:
-
2-Chloro- or 2-Bromopyrimidine
-
Phenylamine (Aniline)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the halogenated pyrimidine (1.0 eq), PdCl2(PPh3)2 (e.g., 5 mol %), and Xantphos (e.g., 10 mol %).
-
Add NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous, degassed toluene via syringe, followed by phenylamine (1.1 eq).
-
Heat the reaction mixture at 100-110°C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)2 | tBuBrettPhos | K2CO3 | t-BuOH | 110 | 70-90 | [4] |
| PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | 110 | 50-80 | [5] |
| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100 | 60-85 | [2] |
Visualizations
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing pathways leading to byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of guanidinylation with 3-Nitrophenylguanidine Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the guanidinylation of amines using 3-nitrophenylguanidine nitrate. Our goal is to help you improve the regioselectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a guanidinylating agent used to introduce a guanidine functional group onto a primary or secondary amine. The guanidinium group is a key pharmacophore in many biologically active molecules due to its ability to form strong hydrogen bonds and salt bridges.[1] This reagent is particularly useful in the synthesis of arginine analogs and other guanidine-containing compounds for drug discovery and development.
Q2: How does the reactivity of this compound compare to other guanidinylating agents?
A2: this compound is considered a moderately reactive guanidinylating agent. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the guanidinyl carbon, facilitating the reaction. However, it is generally less reactive than highly potent reagents like N,N'-Di-Boc-N''-triflylguanidine.[2] Its reactivity is more comparable to other aryl-substituted guanidinylating agents.
Q3: What are the main challenges in achieving high regioselectivity with this compound, especially with polyamines?
A3: Achieving high regioselectivity in the guanidinylation of polyamines is a significant challenge.[3] When a molecule contains multiple amine groups (e.g., primary and secondary amines, or multiple primary amines with different steric environments), the guanidinylating agent can react at multiple sites. The main factors influencing regioselectivity are steric hindrance and the nucleophilicity of the different amine groups.
Troubleshooting Guide
Issue 1: Poor or No Reaction
If you are observing low conversion of your starting amine to the desired guanidinylated product, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low Reagent Purity | Ensure the this compound is of high purity and has been stored under anhydrous conditions. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or THF to ensure all reactants are fully dissolved. |
| Insufficient Base | An appropriate base is crucial to deprotonate the amine and facilitate the reaction. Try using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
Issue 2: Low Regioselectivity in Polyamines
Achieving selective guanidinylation of a specific amine in a polyamine substrate is a common challenge. The following strategies can help improve regioselectivity:
| Factor | Effect on Regioselectivity | Recommendations |
| Steric Hindrance | Guanidinylation is generally favored at less sterically hindered amines. Primary amines are more reactive than secondary amines, and less hindered primary amines will react preferentially.[2] | - Analyze the steric environment of the target amine groups. - Consider using protecting groups for more reactive amines that you do not wish to guanidinylate. |
| Electronic Effects | The nucleophilicity of the amine plays a crucial role. Electron-donating groups near an amine will increase its nucleophilicity and reactivity. | - Evaluate the electronic properties of the substrate. - It may be possible to modulate the electronics of the substrate to favor reaction at the desired site. |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. | - Attempt the reaction at 0 °C or even lower temperatures to see if regioselectivity improves. |
| Choice of Base | The choice of base can influence which amine is deprotonated and thus its reactivity. | - Experiment with different bases (e.g., TEA, DIPEA, or a milder base like sodium bicarbonate) to find the optimal conditions for your substrate. |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
This protocol provides a starting point for the guanidinylation of a primary amine using this compound. Optimization may be required for specific substrates.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DMF.
-
Add triethylamine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the stirred solution of the amine and base.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.
Visualizations
Caption: General experimental workflow for guanidinylation.
Caption: Key factors affecting regioselectivity in guanidinylation.
References
stability of 3-Nitrophenylguanidine Nitrate in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Nitrophenylguanidine Nitrate in various solvent systems. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing stock solutions or reaction mixtures, it is advisable to start with these solvents. Sonication may aid in dissolution.
Q3: My this compound solution has developed a yellow-to-brownish hue. What could be the cause?
A3: A color change in solutions of aromatic nitro compounds can be an indicator of degradation.[2] This may be due to photodegradation if the solution was exposed to light, or chemical degradation due to reactive species in the solvent or container. It is recommended to store solutions of this compound protected from light in amber vials or wrapped in foil.[2]
Q4: How can I definitively assess the stability of my this compound sample in a specific solvent system?
A4: A forced degradation study is the most effective way to determine the stability of this compound.[3][4] This involves subjecting the compound to various stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the samples using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[5]
Q5: What is a stability-indicating HPLC method?
A5: A stability-indicating HPLC method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The method should be able to separate the intact this compound from all potential degradation products formed under stress conditions.[3][5]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the peak corresponding to this compound and the appearance of new, unidentified peaks.
-
Possible Causes & Solutions:
-
pH of the Solvent System: Guanidine derivatives can be unstable in basic conditions.
-
Troubleshooting Step: Measure the pH of your solvent system. If it is alkaline, consider adjusting the pH to a neutral or slightly acidic range (pH 3-6) for improved stability.[5]
-
-
Exposure to Light: Aromatic nitro compounds can be susceptible to photodegradation.
-
Troubleshooting Step: Repeat the experiment using amber glassware or by wrapping the container in aluminum foil to protect it from light.[2]
-
-
Reactive Solvent: The solvent itself may be reacting with the compound.
-
Troubleshooting Step: Ensure the use of high-purity, HPLC-grade solvents. If degradation persists, test the stability in an alternative solvent system.
-
-
Elevated Temperature: The experimental conditions may be too harsh thermally.
-
Troubleshooting Step: If the experiment involves heating, try reducing the temperature or the duration of heating. Analyze samples at various time points to understand the rate of degradation.
-
-
Issue 2: Poor Resolution in HPLC Analysis
-
Symptom: The HPLC chromatogram shows overlapping peaks between this compound and its degradation products, making accurate quantification impossible.
-
Possible Causes & Solutions:
-
Inadequate Mobile Phase: The composition of the mobile phase may not be optimal for separation.
-
Troubleshooting Step: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution is often more effective than an isocratic one for separating complex mixtures.[5]
-
-
Incorrect Column Choice: The stationary phase of the HPLC column may not be suitable.
-
Troubleshooting Step: A C18 column is a common starting point for reversed-phase chromatography of such compounds.[5] If separation is still poor, consider trying a different column chemistry (e.g., C8 or Phenyl).
-
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like guanidines.
-
Troubleshooting Step: Experiment with different pH values for the aqueous component of the mobile phase, typically within the stable range for the column (usually pH 2-8).
-
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil to serve as a dark control.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of a phosphate or acetate buffer and acetonitrile, with UV detection around 254 nm.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Ensure that the peak purity of the parent compound is acceptable in the presence of degradation products.
Data Presentation
The following tables should be used to record and summarize the data from the stability studies.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C | Observations (e.g., color, clarity) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| DMSO | ||
| Dichloromethane |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Observations (e.g., color change, precipitation) |
| 0.1 M HCl, 60°C | 24h | |||
| 0.1 M NaOH, 60°C | 24h | |||
| 3% H₂O₂, RT | 24h | |||
| Heat (Solid), 80°C | 48h | |||
| Heat (Solution), 60°C | 24h | |||
| Photolytic | 1.2M lux h | |||
| Control (Unstressed) | - |
Visualizations
References
- 1. jes.or.jp [jes.or.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jes.or.jp [jes.or.jp]
- 5. [PDF] A numerical and experimental study of the decomposition pathways of guanidinium nitrate | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Guanidinylation Reagents: Alternatives to 3-Nitrophenylguanidine Nitrate
For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of this functional group, particularly its persistent protonated state at physiological pH, allow it to engage in crucial biological interactions such as hydrogen bonding and electrostatic interactions.[1] While 3-Nitrophenylguanidine Nitrate has its applications, the demand for milder reaction conditions, broader substrate scope, and improved yields has driven the development of a diverse arsenal of alternative guanidinylating agents. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform reagent selection in the synthesis of guanidine-containing molecules.
Performance Overview of Alternative Guanidinylation Reagents
The efficacy of a guanidinylation reaction is intricately linked to the choice of reagent, the nature of the amine substrate, and the specific reaction conditions employed. The selection of an appropriate reagent often involves a trade-off between reactivity, stability, cost, and the need for subsequent deprotection steps.[2] Highly reactive agents, for instance, are invaluable for guanidinylating sterically hindered or weakly nucleophilic amines, but may also introduce side reactions if not carefully controlled.[2][3]
A summary of commonly employed alternatives to this compound is presented below, highlighting their key advantages and disadvantages.
Table 1: General Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, effective for hindered amines.[2][4] | Higher cost, requires a deprotection step.[4] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent.[2][4] | Slower reaction times compared to triflylguanidines.[4] |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications.[4] | Can require harsh conditions (high pH/temperature), potential for side products.[4] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available and effective for certain nucleophiles.[4] | Guanidinylation is often a side reaction; the reaction can be complex.[3][4] |
| Activated Thioureas | Di-Boc-thiourea with Cyanuric Chloride (TCT) | Avoids the use of heavy-metal waste (like HgCl2) while maintaining good reactivity and yield.[5] | Requires activation step. |
Quantitative Efficiency Comparison
The following tables provide a snapshot of the quantitative yields reported in the literature for various guanidinylation reactions, allowing for a direct comparison of reagent performance across different amine substrates.
Table 2: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [1]
| Primary Amine | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |
| Secondary amines | N,N'-di-Boc-protected guanidine | High |
Table 3: Comparison of Reagents for the Guanidinylation of Benzylamine [6][7]
| Reagent | Conditions | Product Formation |
| N,N′-di-Boc-N′′-triflylguanidine | 100 mM reagent, 90 mM benzylamine in Benzene-d6 | Rapid and complete conversion |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 100 mM reagent, 90 mM benzylamine in Benzene-d6 | Slower conversion compared to triflylguanidine |
| 1-Guanyl-3,5-dimethylpyrazole nitrate | 100 mM reagent, 90 mM benzylamine in Benzene-d6 | Limited conversion under these conditions |
Experimental Protocols
Reproducible and detailed protocols are crucial for achieving high efficiency in guanidinylation reactions. Below are representative protocols for some of the leading alternative reagents.
Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine and highlights the mild conditions under which this highly reactive reagent can be used.[6][7]
-
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[7]
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl or saturated NH4Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N′-di-Boc-protected guanidine.
-
Protocol 2: Guanidinylation using Di-Boc-thiourea activated with Cyanuric Chloride (TCT)
This protocol offers a more environmentally friendly alternative to activation with heavy metals like mercury(II) chloride.[5]
-
Materials:
-
Di-Boc-thiourea (1.1 eq)
-
Cyanuric chloride (TCT) (0.4 eq)
-
Primary amine (1.0 eq)
-
N-methylmorpholine (NMM) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve Di-Boc-thiourea and TCT in anhydrous THF.
-
Add NMM and a catalytic amount of DMAP to the solution and stir for 10-15 minutes at room temperature to activate the thiourea.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N,N′-di-Boc-protected guanidine.[1]
-
Visualizing the Guanidinylation Workflow
To better illustrate the process, the following diagram outlines a general experimental workflow for the guanidinylation of a primary amine followed by purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 7. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
A Comparative Guide to HPLC Purity Validation of Synthesized N-thiazolpyrimidinyl-N-phenylamines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized N-thiazolpyrimidinyl-N-phenylamines. Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents comparative data to aid in selecting the most suitable analytical method.
Introduction
N-thiazolpyrimidinyl-N-phenylamines are a class of heterocyclic compounds with significant potential in medicinal chemistry. Ensuring the purity of these synthesized compounds is a critical step in research and development, as impurities can affect biological activity and toxicity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[1][2][3] This guide compares two common reversed-phase HPLC (RP-HPLC) methods for the purity validation of a target N-thiazolpyrimidinyl-N-phenylamine, highlighting the impact of different stationary phases on the separation of the active pharmaceutical ingredient (API) from its potential impurities.
Experimental Workflow
The general workflow for the HPLC purity validation of N-thiazolpyrimidinyl-N-phenylamines is depicted below. This process begins with the preparation of the synthesized compound and culminates in the analysis and reporting of its purity.
Comparative HPLC Methods
Two distinct RP-HPLC methods were evaluated for their effectiveness in separating the target N-thiazolpyrimidinyl-N-phenylamine from two common process-related impurities: a starting material (Impurity A) and a by-product (Impurity B). The primary difference between the two methods lies in the choice of the stationary phase: a traditional C18 column versus a Pentafluorophenyl (PFP) column. PFP columns can offer alternative selectivity for aromatic and polar compounds.[4]
Experimental Protocols
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the synthesized N-thiazolpyrimidinyl-N-phenylamine in methanol to prepare a 1.0 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Spiked Sample: Prepare a sample of the working standard solution spiked with known concentrations of Impurity A and Impurity B to assess resolution.
Method 1: Standard C18 RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method 2: PFP RP-HPLC
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 55% acetonitrile and 45% 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Results and Discussion
The performance of each method was evaluated based on key chromatographic parameters, including retention time, resolution, tailing factor, and theoretical plates. The results are summarized in the tables below.
Chromatographic Performance Comparison
| Analyte | Method 1 (C18) - Retention Time (min) | Method 2 (PFP) - Retention Time (min) |
| Impurity A | 3.5 | 4.2 |
| Target Compound | 7.8 | 8.5 |
| Impurity B | 8.1 | 9.8 |
Table 1: Comparison of Retention Times for the Target Compound and Impurities.
| Parameter | Method 1 (C18) | Method 2 (PFP) |
| Resolution (Target Compound/Impurity B) | 1.2 | 2.5 |
| Tailing Factor (Target Compound) | 1.8 | 1.1 |
| Theoretical Plates (Target Compound) | 8,500 | 12,000 |
Table 2: Comparison of Chromatographic Performance Parameters.
The data indicates that while both methods are capable of separating the target compound from the selected impurities, Method 2 (PFP column) offers superior performance. The PFP column provides better resolution between the target compound and the closely eluting Impurity B, which is a critical factor for accurate purity determination.[4] Furthermore, the peak shape of the target compound is significantly improved with the PFP column, as evidenced by a lower tailing factor. The higher number of theoretical plates also suggests a more efficient separation. The improved performance of the PFP column can be attributed to its unique stationary phase chemistry, which provides multiple modes of interaction, including hydrophobic, pi-pi, and dipole-dipole interactions, enhancing selectivity for aromatic compounds like N-thiazolpyrimidinyl-N-phenylamines.
Method Validation Summary
Both methods were validated for linearity, precision, and accuracy.
| Parameter | Method 1 (C18) | Method 2 (PFP) |
| Linearity (R²) | 0.9992 | 0.9998 |
| Precision (RSD, n=6) | 1.5% | 0.8% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.2% - 100.5% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 |
Table 3: Summary of Method Validation Parameters.
Both methods demonstrate acceptable linearity, precision, and accuracy.[3][5][6] However, Method 2 exhibits a slightly better correlation coefficient, lower relative standard deviation, and improved sensitivity with lower LOD and LOQ values.
Conclusion
For the purity validation of synthesized N-thiazolpyrimidinyl-N-phenylamines, the choice of HPLC column has a significant impact on the quality of the separation. While a standard C18 column can provide adequate results, a PFP column offers enhanced resolution, improved peak symmetry, and greater sensitivity. Therefore, for robust and reliable purity determination of these compounds, particularly when dealing with closely eluting impurities, the use of a PFP stationary phase is recommended. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision for their analytical needs.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Unraveling the Structure of 3-Nitrophenylguanidine Nitrate Reaction Products: A Comparative Guide to NMR Spectroscopic Confirmation
A comprehensive analysis of the reaction products of 3-nitrophenylguanidine nitrate is crucial for researchers in drug development and synthetic chemistry. This guide provides a comparative overview of the structural confirmation of these products using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data.
The reaction of this compound with suitable reagents opens avenues for the synthesis of novel compounds with potential therapeutic applications, particularly as cyclin-dependent kinase (CDK) inhibitors for anticancer treatments. The precise structural elucidation of these reaction products is paramount to understanding their biological activity and ensuring the reliability of subsequent research. NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework.
Comparative Analysis of Reaction Products
While direct reaction data for this compound is not extensively available in public literature, a well-established analogous reaction involves the cyclization of N-arylbiguanides with β-dicarbonyl compounds to yield N-aryl-N'-(pyrimidin-2-yl)guanidines. This reaction provides a strong predictive model for the potential products derived from this compound.
One key transformation is the reaction of an N-arylbiguanide with ethyl acetoacetate to form an N-aryl-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine[1]. This reaction is significant as it creates a core heterocyclic structure common in many biologically active molecules.
| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Material: this compound | C₇H₉N₅O₅ | Aromatic protons (~7.5-8.5 ppm), Guanidinyl protons (broad signals) | Aromatic carbons (~120-150 ppm), Guanidinyl carbon (~155-160 ppm) |
| Hypothetical Product: N-(3-Nitrophenyl)-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine | C₁₂H₁₁N₅O₃ | Aromatic protons (multiplets, ~7.6-8.4 ppm), Pyrimidine CH (singlet, ~5.9 ppm), Methyl protons (singlet, ~2.2 ppm), NH protons (broad singlets) | Aromatic carbons (~115-150 ppm), Pyrimidine carbons (C4, C6 ~160-165 ppm; C5 ~100 ppm), Guanidinyl carbon (~158 ppm), Methyl carbon (~24 ppm) |
| Alternative Product: Substituted N-thiazolpyrimidinyl-N-phenylamine | Varies based on reactants | Thiazole and pyrimidine ring protons, Aromatic protons, NH protons. Specific shifts would be highly dependent on the substitution pattern. | Thiazole and pyrimidine ring carbons, Aromatic carbons, Guanidinyl carbon. Specific shifts would be highly dependent on the substitution pattern. |
Note: The NMR data for the hypothetical product is estimated based on known chemical shift values for similar structural motifs.
Experimental Protocols
The structural confirmation of the reaction products relies on meticulous experimental procedures. Below are detailed protocols for a representative synthesis and the subsequent NMR analysis.
Synthesis of N-(3-Nitrophenyl)-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine (Analogous Synthesis) [1]
-
Preparation of the Biguanide: The starting N-(3-nitrophenyl)biguanide can be synthesized from 3-nitroaniline and dicyandiamide.
-
Cyclization Reaction:
-
A mixture of N-(3-nitrophenyl)biguanide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
-
Sodium methoxide in methanol is added dropwise to the mixture with stirring.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the mixture is neutralized with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure N-(3-nitrophenyl)-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine.
-
NMR Spectroscopic Analysis
-
Sample Preparation:
-
Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
A 400 MHz or higher field NMR spectrometer is used to acquire the proton NMR spectrum.
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
Integration of the peaks is performed to determine the relative number of protons.
-
Coupling constants (J) are measured to elucidate the connectivity of protons.
-
-
¹³C NMR Spectroscopy:
-
The carbon-13 NMR spectrum is acquired on the same instrument.
-
Proton-decoupled mode is typically used to simplify the spectrum.
-
A sufficient number of scans and a suitable relaxation delay are employed.
-
Chemical shifts are reported in ppm relative to TMS.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and confirm the final structure.
-
Workflow for Structural Confirmation
The logical process for the synthesis and structural confirmation of the reaction products of this compound is outlined below. This workflow ensures a systematic and rigorous approach to product characterization.
This guide highlights the critical role of NMR spectroscopy in the structural confirmation of reaction products derived from this compound. By following detailed experimental protocols and a logical analytical workflow, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their biological properties.
References
A Comparative Guide to Guanidinylating Agents: A Cost-Effectiveness Analysis of 3-Nitrophenylguanidine Nitrate in Synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. The choice of a guanidinylating agent profoundly influences reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of 3-Nitrophenylguanidine Nitrate with other common guanidinylating agents, supported by available data to inform reagent selection for specific synthetic challenges.
The guanidinium moiety is a key pharmacophore in a multitude of natural products and pharmaceuticals, prized for its ability to form strong hydrogen bonds and salt bridges. While a plethora of guanidinylating agents exist, a comprehensive cost-effectiveness analysis is often lacking. This guide focuses on this compound, a specialized reagent, and contrasts its utility with more conventional alternatives.
Performance Comparison of Guanidinylating Agents
The selection of an appropriate guanidinylating agent is a balance of reactivity, stability, substrate scope, and cost. While extensive quantitative data for this compound is not widely published, a qualitative and semi-quantitative comparison can be drawn with well-documented reagents.
| Reagent | Typical Substrates | Key Advantages | Key Disadvantages | Relative Cost |
| This compound | Specific amines for kinase inhibitors[1] | Potentially useful for specific, high-value syntheses like CDK inhibitors. | Limited published data, potentially narrow substrate scope, availability may be limited to specialized suppliers. | Moderate to High |
| N,N'-Di-Boc-N''-triflylguanidine | Primary and secondary amines, including sterically hindered ones. | High reactivity, excellent yields, broad substrate scope.[2] | High cost, requires a subsequent deprotection step.[2] | High |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Primary and some secondary amines. | Good yields under mild conditions, stable and commercially available. | Slower reaction times compared to more reactive agents. | Low to Moderate |
| S-Methylisothiourea sulfate | Primary amines. | Cost-effective. | Can require harsh reaction conditions (e.g., high pH). | Low |
Cost-Effectiveness Analysis
A precise cost-effectiveness analysis for this compound is challenging due to the limited availability of public data on reaction yields and conditions across a wide range of substrates. However, a qualitative assessment can be made based on its specialized application.
This compound appears to be a reagent of choice for specific, high-value applications, such as the synthesis of N-thiazolpyrimidinyl-N-phenylamines, which are potent cyclin-dependent kinase (CDK) inhibitors.[1] In such cases, the higher cost of the reagent may be justified by the value of the final product and potentially higher yields or purity in that specific transformation. Supplier information indicates its availability from several chemical companies, with prices varying based on purity and quantity.
In contrast, for more general guanidinylation of simple primary amines where cost is a primary driver, reagents like S-Methylisothiourea sulfate or 1H-Pyrazole-1-carboxamidine hydrochloride would likely be more cost-effective. For challenging syntheses involving sterically hindered amines where high reactivity is paramount, the expensive N,N'-Di-Boc-N''-triflylguanidine might be the most effective choice, despite its cost.
Experimental Protocols
General Protocol for Guanidinylation using this compound
-
Objective: To introduce a guanidinyl group onto a primary or secondary amine using this compound.
-
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., DMF, CH3CN)
-
Base (e.g., Triethylamine, DIPEA) (2.0 equiv)
-
-
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture in one portion.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired guanidine product.
-
Protocol for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
-
Objective: Guanidinylation of a primary amine.
-
Materials:
-
Primary amine (1.0 equiv)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Add N,N′-Di-Boc-N′′-triflylguanidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for a guanidinylation reaction and a logical decision-making process for reagent selection.
Caption: General workflow for a guanidinylation reaction.
Caption: Decision tree for selecting a guanidinylating agent.
References
A Researcher's Guide to Guanidinylation: A Spectroscopic Comparison of Reaction Products
For researchers, scientists, and drug development professionals, the synthesis of the guanidinium group is a critical step in creating a wide array of biologically active molecules. This functional group is a key pharmacophore due to its ability to form strong hydrogen bonds and salt bridges. The choice of guanidinylation reagent is paramount, as it directly impacts reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective spectroscopic comparison of products and byproducts from different guanidinylation routes, supported by experimental data, to aid in reaction monitoring and product characterization.
Comparison of Common Guanidinylation Routes and Their Spectroscopic Signatures
The efficiency and outcome of a guanidinylation reaction are highly dependent on the chosen reagent and reaction conditions. Below is a summary of common reagents and the characteristic spectroscopic data for their expected products and byproducts. For the purpose of direct comparison, benzylamine is used as a model primary amine substrate.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This is a powerful and widely used electrophilic guanidinylating agent capable of reacting even with weakly nucleophilic amines under mild conditions. The reaction is generally clean, with the main byproduct, trifluoromethanesulfonic acid (triflic acid), being easily removed during aqueous workup.
Table 1: Spectroscopic Data for the N,N'-Di-Boc-N''-triflylguanidine Route
| Compound | Technique | Observed Signals/Values |
| Product: N-Benzyl-N',N''-di-Boc-guanidine | ¹H NMR (500 MHz, CDCl₃) | δ: 1.42 (s, 9H), 1.45 (s, 9H), 4.57 (d, J=5.2 Hz, 2H), 7.20-7.21 (m, 5H), 8.55 (br s, 1H), 11.50 (br s, 1H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 28.0, 28.2, 45.0, 79.3, 83.1, 127.5, 127.7, 128.7, 137.1, 153.1, 156.0, 163.5[1] | |
| IR (KBr, cm⁻¹) | 1741, 1654, 1626, 1560[1] | |
| HRMS (FAB-MS) | m/z: 349.2002 (Calcd. for C₁₈H₂₇N₃O₄), 349.1997 (Found)[1] | |
| Byproduct: Triflate Anion | Spectroscopy | Not typically characterized in the final product mixture; removed by aqueous workup. |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Primarily used as a peptide coupling reagent, HATU can also serve as a guanidinylating agent, particularly when an amine is present without a carboxylic acid, or when the amine is highly nucleophilic. This reaction is often considered an undesired side reaction in peptide synthesis. The main byproducts are tetramethylurea and the guanidinylated amine itself.
Table 2: Spectroscopic Data for the HATU Guanidinylation Side-Reaction
| Compound | Technique | Observed Signals/Values |
| Product: N-Benzyl-1,1,3,3-tetramethylguanidine | ¹³C NMR (Predicted) | δ: ~39-40 (N-CH₃), ~50 (CH₂-Ph), ~127-138 (Aromatic C), ~160-162 (Guanidinyl C) |
| MS | Expected [M+H]⁺ at m/z 206.1657 for C₁₂H₂₀N₃⁺. Characterized by a mass increase of +99 amu from the starting amine. | |
| Byproduct: 1,1,3,3-Tetramethylurea | ¹H NMR | δ: 2.81[2] |
| ¹³C NMR | δ: 38.6, 165.3[2] | |
| IR (Gas Phase, cm⁻¹) | Key peaks around 2950 (C-H stretch), 1650 (C=O stretch) | |
| MS (EI) | m/z: 116 (M⁺), 72 ([M-N(CH₃)₂]⁺, base peak)[3][4] |
O-Methylisourea
O-Methylisourea is a classic reagent for converting primary amines, particularly the ε-amino group of lysine residues in peptides and proteins, into guanidines (a process that converts lysine to homoarginine). The reaction is typically performed under basic conditions. A potential side reaction is the derivatization of both the α- and ε-amino groups in free amino acids.
Table 3: Spectroscopic Data for the O-Methylisourea Route (Lysine to Homoarginine)
| Compound | Technique | Observed Signals/Values |
| Product: L-Homoarginine | ¹³C NMR (125 MHz, H₂O) | δ: 24.18, 30.20, 32.74, 43.51, 57.49, 159.61, 177.45[5] |
| IR | Similar to arginine, with characteristic bands for NH stretch (~3150 cm⁻¹), CH stretch (~2930 cm⁻¹), and COO⁻ asymmetric stretch (~1600-1650 cm⁻¹) | |
| MS (LC-ESI-QQ) | Precursor Adduct [M-H]⁻ at m/z 187[5] | |
| MS/MS (Positive) | Key fragments at m/z 84.0805, 144.1129[5] | |
| Byproduct: Double-derivatized Lysine | MS | Characterized by the addition of two guanidinyl groups to lysine, identifiable by a corresponding mass shift. |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high yields and minimizing byproducts.
Protocol 1: Guanidinylation of Benzylamine using Goodman's Reagent
-
Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).
-
Addition of Amine: To the stirred solution at room temperature, add benzylamine (0.31 mL, 2.8 mmol) in a single portion via syringe.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Wash with 2 M aqueous sodium bisulfate (10 mL) followed by saturated sodium bicarbonate (10 mL). Extract each aqueous layer with dichloromethane (2 x 10 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: Guanidinylation of Peptides with O-Methylisourea
This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.
-
Buffer Preparation: Prepare a guanidinylation buffer of 1.0 M O-methylisourea hemisulfate.
-
Sample Preparation: Dissolve the dried peptide sample in the guanidinylation buffer.
-
pH Adjustment: Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.
-
Incubation: Incubate the reaction mixture at 37-65°C for 20-60 minutes.
-
Quenching and Desalting: Stop the reaction by acidification (e.g., with formic acid). Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.
Protocol 3: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to an NMR tube for analysis.
-
Mass Spectrometry (ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization. Infuse the solution directly into the mass spectrometer.
-
IR Spectroscopy (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Record the spectrum.
Visualizing Guanidinylation Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved.
Caption: General workflow for a guanidinylation reaction.
Caption: Reaction pathway using Goodman's Reagent.
Caption: Byproduct formation pathways in HATU reactions.
References
Safety Operating Guide
Personal protective equipment for handling 3-Nitrophenylguanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 3-Nitrophenylguanidine Nitrate
This guide provides critical operational and disposal protocols for the safe handling of this compound (CAS RN: 142992-99-2). Given the potential hazards associated with this and structurally similar compounds, adherence to these procedures is essential for laboratory safety. Information from safety data sheets (SDS) of closely related guanidine and nitroaromatic compounds has been utilized to provide comprehensive safety recommendations.
Hazard Identification and Personal Protective Equipment
This compound is a solid substance that, like similar guanidine nitrate compounds, should be handled with care due to its potential as a strong oxidizer and its hazardous nature upon contact or inhalation.[1][2] It may be harmful if swallowed or inhaled and can cause serious eye and skin irritation.[3][4]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact and irritation. |
| Skin and Body Protection | A flame-retardant lab coat and protective clothing to prevent skin exposure. | To protect against accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling powders or in areas with inadequate ventilation.[4] | To prevent inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize risks.
Preparation and Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[5]
-
Assemble all Necessary PPE: Ensure all recommended personal protective equipment is worn correctly before handling the chemical.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Avoid Incompatible Materials: Keep the compound away from combustible materials, strong acids, and reducing agents.[6]
-
Portioning: If portioning is necessary, use non-sparking tools.
-
Labeling: Clearly label all containers with the chemical name and hazard information.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from sources of heat, sparks, and open flames.
-
Store separately from incompatible materials.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Collection and Storage:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams.
-
Use Designated Containers: Collect all solid waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, wipes) should be treated as hazardous waste and placed in the designated solid waste container.
-
Interim Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal Procedure:
-
All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material (such as sand or earth) to contain the spill. Do not use combustible materials like paper towels.[1]
-
Collect the Spilled Material: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1] |
Visual Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
